molecular formula C17H18BrN3OS B2494962 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-cyclopentylacetamide CAS No. 872694-80-9

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-cyclopentylacetamide

Cat. No.: B2494962
CAS No.: 872694-80-9
M. Wt: 392.32
InChI Key: MWRGAVXMHWYZLC-UHFFFAOYSA-N
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Description

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-cyclopentylacetamide is a synthetic organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by the presence of a bromophenyl group attached to the pyridazine ring, which is further linked to a thioether and an acetamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-cyclopentylacetamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromophenylhydrazine. This intermediate is then reacted with a suitable dicarbonyl compound to form the pyridazine ring. The resulting 6-(4-bromophenyl)pyridazine is then subjected to a thiolation reaction using a thiol reagent, such as thiourea, to introduce the thioether group. Finally, the acetamide group is introduced through an acylation reaction with N-cyclopentylacetamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-cyclopentylacetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Phenyl derivative

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyridazine derivatives.

    Medicine: Potential therapeutic agent for the treatment of diseases due to its unique structure and biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-cyclopentylacetamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-bromophenyl)pyridazine derivatives
  • Thioether-containing pyridazines
  • N-cyclopentylacetamide derivatives

Uniqueness

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-cyclopentylacetamide is unique due to the combination of its bromophenyl, thioether, and acetamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3OS/c18-13-7-5-12(6-8-13)15-9-10-17(21-20-15)23-11-16(22)19-14-3-1-2-4-14/h5-10,14H,1-4,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRGAVXMHWYZLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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